molecular formula C15H22N2O4S B2783591 N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899979-32-9

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide

Cat. No.: B2783591
CAS No.: 899979-32-9
M. Wt: 326.41
InChI Key: KBJACOJYMDGTOH-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a cyclopentylsulfamoyl ethyl side chain, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)cyclopentylsulfonamide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxybenzamide derivatives.

    Reduction: Formation of N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-phenoxybenzamide: Known for its selective antagonism of the nociceptin/orphanin FQ peptide (NOP) receptor.

    N-cyclopentyl-N-cyclobutylformamide: Belongs to the class of tertiary carboxylic acid amides and has different pharmacological properties.

Uniqueness

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide stands out due to its specific substitution pattern and the presence of both a methoxy group and a cyclopentylsulfamoyl ethyl side chain

Properties

IUPAC Name

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJACOJYMDGTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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